molecular formula C12H12O3 B12683005 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone CAS No. 131588-88-0

1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone

Cat. No.: B12683005
CAS No.: 131588-88-0
M. Wt: 204.22 g/mol
InChI Key: LBIXXTNDQCWINR-UHFFFAOYSA-N
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Description

1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone is a chemical compound known for its unique structure and properties It is a member of the oxireno(b)benzofuran family, characterized by the presence of an oxirane ring fused to a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted oxirane derivatives

Scientific Research Applications

1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzofuran moiety may also contribute to its activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)methanol
  • 1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)propane

Uniqueness

1-(1a,6b-Dihydro-1a,6b-dimethyloxireno(b)benzofuran-4-yl)ethanone is unique due to its specific combination of an oxirane ring and a benzofuran moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

131588-88-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-(1a,6b-dimethyloxireno[2,3-b][1]benzofuran-4-yl)ethanone

InChI

InChI=1S/C12H12O3/c1-7(13)8-4-5-9-10(6-8)14-12(3)11(9,2)15-12/h4-6H,1-3H3

InChI Key

LBIXXTNDQCWINR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3(C(O2)(O3)C)C

Origin of Product

United States

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